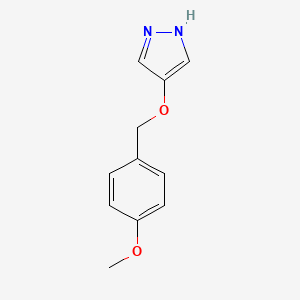

4-(4-Methoxy-benzyloxy)-1H-pyrazole

Description

General Overview of Pyrazole (B372694) Heterocycles and their Fundamental Chemical Properties

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. biosynce.commdpi.com This structure imparts a unique set of chemical properties. Pyrazole is a colorless solid with a pyridine-like odor. chemicalbook.com It is a weak base and can form salts with strong acids. chemicalbook.comglobalresearchonline.net The pyrazole ring is aromatic, exhibiting stability and undergoing electrophilic substitution reactions, typically at the C4 position. chemicalbook.comglobalresearchonline.net The presence of two nitrogen atoms influences the electron density of the ring, with the N1 nitrogen being pyrrole-like and the N2 nitrogen being pyridine-like. chemicalbook.com This arrangement allows for tautomerism in unsubstituted pyrazole. globalresearchonline.net Pyrazoles are generally resistant to oxidation and reduction, though catalytic hydrogenation can reduce the ring. chemicalbook.comglobalresearchonline.net

The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. tandfonline.comresearchgate.netbenthamdirect.comnih.gov This is attributed to its metabolic stability and ability to act as a versatile pharmacophore, interacting with various biological targets. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. researchgate.netnumberanalytics.comnih.govnih.gov Notable drugs containing the pyrazole core include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction medication sildenafil. benthamdirect.comtaylorandfrancis.com

In materials science, pyrazole-containing polymers can exhibit unique optical, electrical, and mechanical properties, finding use in sensors and optoelectronic devices. biosynce.com Their ability to coordinate with metal ions also makes them valuable in the creation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. biosynce.com

Research Trajectories for Substituted Pyrazoles, with Emphasis on 4-(4-Methoxy-benzyloxy)-1H-pyrazole Analogs

Research into substituted pyrazoles is a burgeoning field, with scientists continuously exploring new synthetic methods and applications. mdpi.comnih.gov A significant area of focus is the synthesis of novel derivatives with enhanced biological activities. nih.govresearchgate.net For instance, the introduction of various substituents at different positions on the pyrazole ring allows for the fine-tuning of their pharmacological profiles. researchgate.netnumberanalytics.com

Analogs of 4-(4-methoxy-benzyloxy)-1H-pyrazole are of particular interest. The 4-methoxybenzyl (PMB) group is a common protecting group in organic synthesis, and its presence in pyrazole derivatives allows for further functionalization. clockss.org Research has explored the synthesis of various analogs, including those with different substituents on the phenyl ring and modifications to the pyrazole core. semanticscholar.org These studies aim to develop new compounds with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. numberanalytics.comnih.govontosight.ai For example, some studies have focused on creating pyrazole-based compounds for their potential antioxidant properties. nih.gov

Chemical Profile of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

| Property | Value |

| IUPAC Name | 4-(4-Methoxy-benzyloxy)-1H-pyrazole |

| CAS Registry Number | 1893853-00-3 |

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| Physical State | Not explicitly stated, but likely a solid at room temperature. |

Synthesis and Characterization

The synthesis of 4-(4-methoxy-benzyloxy)-1H-pyrazole and its analogs often involves multi-step procedures. A common strategy involves the protection of a hydroxyl group on the pyrazole ring with a 4-methoxybenzyl group. For instance, reacting a pyrazolone (B3327878) with 4-methoxybenzyl chloride in the presence of a base can yield the desired N-substituted pyrazole. clockss.org Another approach involves the reaction of (4-methoxyphenyl)hydrazine (B1593770) with suitable precursors to form the pyrazole ring directly. prepchem.com

The Vilsmeier-Haack reaction is a versatile method for the formylation of pyrazoles, which can then be used as intermediates for further derivatization. semanticscholar.orgmdpi.com

Characterization of these compounds relies on standard spectroscopic techniques:

¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure and confirm the positions of substituents. clockss.org

Infrared (IR) spectroscopy helps to identify functional groups present in the molecule. semanticscholar.org

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern. nih.gov

Chemical Reactivity and Potential Transformations

The 4-(4-methoxy-benzyloxy)-1H-pyrazole molecule possesses several reactive sites that allow for a variety of chemical transformations.

Reactions involving the pyrazole ring: The pyrazole ring can undergo electrophilic substitution, although the presence of the bulky benzyloxy group might influence the regioselectivity. The nitrogen atoms can also participate in reactions, such as N-alkylation or N-acylation. chemicalbook.comglobalresearchonline.net

Reactions involving the benzyloxy group: The 4-methoxybenzyl (PMB) ether linkage can be cleaved under specific conditions, such as treatment with trifluoroacetic acid, to deprotect the hydroxyl group. clockss.org This allows for further functionalization at this position. The aromatic ring of the benzyloxy group can also undergo electrophilic substitution reactions.

Known and Potential Applications

Research Chemical and Building Block

4-(4-Methoxy-benzyloxy)-1H-pyrazole serves as a valuable research chemical and a versatile building block in organic synthesis. Its protected hydroxyl group allows for selective reactions at other positions of the molecule. Following subsequent deprotection, the revealed hydroxyl group can be further modified, making this compound a key intermediate in the synthesis of more complex molecules. clockss.org For example, halogenated derivatives of benzyloxy-pyrazoles are used in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations to create diverse molecular architectures.

Structure-Activity Relationships of Derivatives in Medicinal Chemistry

The derivatives of 4-(4-methoxy-benzyloxy)-1H-pyrazole are actively being investigated for their potential medicinal applications. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can establish structure-activity relationships (SAR). This knowledge is crucial for designing new compounds with improved potency and selectivity for specific biological targets. For instance, studies have explored how different substituents on the pyrazole and phenyl rings influence the anti-inflammatory, antimicrobial, and anticancer activities of these compounds. nih.govresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-15-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSJRELGWLBGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 4 4 Methoxy Benzyloxy 1h Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a hypothetical analysis of 4-(4-methoxy-benzyloxy)-1H-pyrazole, both ¹H and ¹³C NMR would provide critical information.

In a typical ¹H NMR spectrum , one would expect to observe distinct signals corresponding to the different protons in the molecule. The protons on the pyrazole (B372694) ring would likely appear as singlets or doublets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic environment of the pyrazole ring. The methylene (B1212753) protons of the benzyloxy group (-O-CH₂-Ar) would typically present as a singlet, with its chemical shift influenced by the adjacent oxygen and aromatic ring. The protons of the methoxy (B1213986) group (-OCH₃) would also appear as a sharp singlet, usually in the upfield region of the aromatic spectrum. The protons on the 4-methoxyphenyl (B3050149) ring would exhibit characteristic splitting patterns (typically two doublets for an A₂B₂ system) in the aromatic region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. The benzylic methylene carbon and the methoxy carbon would have distinct signals in the aliphatic region of the spectrum. The carbons of the 4-methoxyphenyl ring would also show characteristic signals in the aromatic region, with the carbon attached to the methoxy group being significantly shielded.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 4-(4-methoxy-benzyloxy)-1H-pyrazole, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations of the aromatic rings and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole and benzene (B151609) rings would be observed in the 1450-1650 cm⁻¹ region. A strong absorption band characteristic of the C-O-C ether linkage would be expected in the 1000-1300 cm⁻¹ region. The presence of the methoxy group would also contribute to this region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In a mass spectrum of 4-(4-methoxy-benzyloxy)-1H-pyrazole, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) as a prominent peak. Other fragments corresponding to the pyrazole moiety would also be expected. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula of the compound and its fragments.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For 4-(4-methoxy-benzyloxy)-1H-pyrazole, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* transitions of the pyrazole and benzene rings. The presence of the chromophoric methoxybenzyl group would influence the position and intensity of these absorption maxima. The specific wavelengths of maximum absorbance (λmax) would be dependent on the solvent used for the analysis.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

If a suitable single crystal of 4-(4-methoxy-benzyloxy)-1H-pyrazole could be grown, single-crystal XRD analysis would reveal the precise geometry of the pyrazole ring and the conformation of the 4-methoxybenzyloxy substituent relative to the pyrazole core. It would also provide insights into the crystal packing, including any hydrogen bonding involving the pyrazole N-H group and other potential intermolecular interactions. Powder XRD could be used to characterize the bulk crystalline form of the material.

Structure Activity Relationship Sar Principles of 4 4 Methoxy Benzyloxy 1h Pyrazole and Its Derivatives

Positional and Electronic Effects of the 4-(4-Methoxy-benzyloxy) Moiety on Biological Activity

The 4-(4-methoxy-benzyloxy) moiety is a significant contributor to the biological activity of the parent compound. The position of this substituent on the pyrazole (B372694) ring, as well as its electronic properties, plays a pivotal role in the molecule's interaction with biological targets.

Furthermore, the benzyloxy linker provides a degree of conformational flexibility, allowing the methoxyphenyl group to orient itself optimally within a receptor's binding pocket. The oxygen atom of the benzyloxy group can also act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding.

In broader studies of pyrazole derivatives, the electronic nature of substituents on attached aryl rings has been shown to be a determining factor for their biological effects. For example, research on pyrazole derivatives has shown that electron-donating groups can enhance certain biological activities. hilarispublisher.com

A summary of the potential contributions of the 4-(4-methoxy-benzyloxy) moiety is presented in the table below.

| Feature of 4-(4-Methoxy-benzyloxy) Moiety | Potential Effect on Biological Activity |

| 4-Methoxy Group (on benzyl (B1604629) ring) | Electron-donating, potentially modulating binding affinity. |

| Benzyloxy Linker | Provides conformational flexibility for optimal binding. |

| Oxygen Atom (ether linkage) | Can act as a hydrogen bond acceptor. |

| Overall Moiety Position (at C4 of pyrazole) | Influences the spatial arrangement of the key interacting groups. |

Impact of Aromatic and Heteroaromatic Ring Substitutions on the Pyrazole Nucleus

The substitution of aromatic and heteroaromatic rings on the pyrazole nucleus is a common strategy to modulate the biological activity of this class of compounds. The nature and position of these substituents can significantly impact the compound's pharmacological profile.

Research on various pyrazole derivatives has demonstrated that the introduction of different aromatic and heteroaromatic rings can lead to a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.org For instance, the substitution of a phenyl ring at different positions of the pyrazole core can influence the compound's selectivity for different biological targets. rsc.org

In a series of 1,5-diaryl pyrazole derivatives, altering the substituents on the aryl rings was found to be crucial for their anti-bacterial activity. Specifically, the presence of certain groups on the phenyl ring enhanced the antimicrobial effects. rsc.org Similarly, in the context of anti-inflammatory pyrazoles, the nature of the aryl substituent is a key determinant of activity. rsc.org

The introduction of heteroaromatic rings, such as pyridine (B92270), can also profoundly affect the biological activity. In a study on 4-(pyridin-4-yl)-1H-pyrazole derivatives, the pyridine moiety was found to be important for their activity as ROS receptor tyrosine kinase inhibitors. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

The following table summarizes the general impact of aromatic and heteroaromatic substitutions on the pyrazole nucleus based on findings from related pyrazole derivatives.

| Substitution Type | General Impact on Biological Activity | Example from Related Pyrazoles |

| Substituted Phenyl Rings | Modulates potency and selectivity. Can influence anti-inflammatory and antimicrobial activity. | 1,5-diaryl pyrazoles with varied phenyl substituents showed altered antibacterial efficacy. rsc.org |

| Heteroaromatic Rings (e.g., Pyridine) | Can introduce new interaction points (e.g., hydrogen bonding) and alter solubility and pharmacokinetic properties. | Pyridinyl-substituted pyrazoles demonstrated activity as ROS receptor tyrosine kinase inhibitors. researchgate.net |

Chirality and Stereochemical Influence on Pyrazole Bioactivity

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For pyrazole derivatives, the presence of a stereocenter can be a critical determinant of their biological function. While the parent compound, 4-(4-methoxy-benzyloxy)-1H-pyrazole, does not possess a chiral center, derivatization at various positions of the pyrazole ring or the benzyloxy moiety could introduce chirality.

Currently, specific studies on the chirality and stereochemical influence of derivatives of 4-(4-methoxy-benzyloxy)-1H-pyrazole are not extensively available in the reviewed literature. However, the general principles of stereochemistry in drug action suggest that if chiral derivatives of this compound were to be synthesized, it would be highly probable that one enantiomer would be more active or have a different biological profile than the other. The spatial arrangement of the substituents around the chiral center would dictate the efficiency of the interaction with the target binding site.

Optimization Strategies for Enhanced Biological Efficacy and Selectivity

Optimizing the structure of 4-(4-methoxy-benzyloxy)-1H-pyrazole is essential for improving its therapeutic potential. Several strategies can be employed to enhance its biological efficacy and selectivity, drawing from general principles of medicinal chemistry and specific examples from pyrazole-based drug discovery.

One common approach is the modification of substituents on the aromatic rings. For example, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, potentially leading to stronger interactions with the target. hilarispublisher.com In a study on pyrazole-imidazoline derivatives, the introduction of bromo, chloro, and methyl substituents at the para-position of a 1-aryl group increased the potency against Trypanosoma cruzi.

Another strategy involves the modification of the linker between the pyrazole core and the methoxyphenyl ring. Altering the length or flexibility of the benzyloxy linker could optimize the orientation of the methoxyphenyl group within the binding pocket.

Furthermore, isosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties, can be a powerful tool. For instance, replacing the methoxy (B1213986) group with other small alkyl or halogen groups could improve metabolic stability or binding affinity.

The table below outlines some potential optimization strategies for 4-(4-methoxy-benzyloxy)-1H-pyrazole and their expected outcomes.

| Optimization Strategy | Expected Outcome | Rationale |

| Substitution on the Benzyl Ring | Enhanced potency and selectivity. | Fine-tuning of electronic and steric properties for better target interaction. |

| Modification of the Benzyloxy Linker | Improved binding affinity and pharmacokinetic properties. | Optimization of the spatial orientation of the methoxyphenyl group. |

| Isosteric Replacement of the Methoxy Group | Improved metabolic stability and binding affinity. | Exploration of alternative interactions within the binding pocket. |

| Substitution on the Pyrazole Ring | Modulation of biological activity and selectivity. | Introduction of new interaction points or alteration of the molecule's overall shape. |

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Approaches for Pyrazole Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound.

The pyrazole scaffold is an excellent candidate for FBDD due to its versatility and its presence in many known drugs. nih.gov The 4-(4-methoxy-benzyloxy)-1H-pyrazole itself can be considered as being composed of two key fragments: the 4-substituted pyrazole core and the 4-methoxybenzyl group.

In an FBDD approach, the pyrazole core could be used as a starting point, and various fragments could be attached at different positions to explore the chemical space around the target's binding site. Alternatively, the 4-methoxybenzyl fragment could be identified in a screen and subsequently linked to various heterocyclic scaffolds, including pyrazole, to develop a potent inhibitor.

Once a lead compound like 4-(4-methoxy-benzyloxy)-1H-pyrazole is identified, lead optimization strategies are employed to improve its drug-like properties. This involves a multi-parameter optimization process that considers not only potency but also selectivity, solubility, metabolic stability, and other pharmacokinetic properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in both FBDD and lead optimization by predicting the binding modes of compounds and guiding the design of new derivatives with improved properties. hilarispublisher.com

Mechanistic Insights into Biological Activities and Molecular Targets of Pyrazole Derivatives

Anticancer Mechanisms and Targeted Therapies

The pyrazole (B372694) scaffold is a cornerstone in the development of novel anticancer agents, with its derivatives exhibiting a wide array of mechanisms to combat cancer cell proliferation and survival. nih.gov These compounds can be synthetically modified to target various biological pathways crucial for tumor growth. nih.gov

Inhibition of Protein Kinases (e.g., EGFR, HER-2, VEGFR, CDKs, BRAFV600F, MEK, JNK)

A primary strategy through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key members of the ErbB family of receptor tyrosine kinases. nih.govroche.com Their overactivation can drive tumor growth. roche.com Pyrazole-containing compounds have been designed as inhibitors of these kinases. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against EGFR-TK. nih.gov In-silico studies of pyrazole-substituted 9-anilinoacridines suggest they may act as HER2 inhibitors. nih.gov HKI-272 (Neratinib), an irreversible inhibitor of HER-2 and EGFR, demonstrates how targeting these receptors can lead to the inhibition of downstream signaling and cell cycle arrest. nih.gov

CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can halt cancer cell division. nih.gov Pyrazole-based compounds have been developed as potent CDK inhibitors. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent and selective CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

BRAF/MEK Pathway: The BRAF/MEK/ERK pathway is a critical signaling cascade for cell growth, and mutations like BRAF V600E are common in certain cancers. nih.gov Pyrazole derivatives have been developed to target components of this pathway. Some 3-carbonyl-5-phenyl-1H-pyrazole compounds have been shown to be selective inhibitors of BRAF V600E and CRAF. nih.gov Additionally, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized as MEK inhibitors, demonstrating the versatility of the pyrazole scaffold in targeting this pathway. nih.gov

JNK: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress, and their inhibition can impact cell survival and apoptosis. While specific pyrazole inhibitors of JNK are a subject of research, the broader class of kinase inhibitors often includes JNK in their screening panels.

Table 1: Examples of Pyrazole Derivatives and their Protein Kinase Targets

| Pyrazole Derivative Class | Target Kinase(s) | Example Compound/Study Focus | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d]pyrimidines | nih.gov |

| Pyrazole-substituted 9-anilinoacridines | HER2 | In-silico design and docking studies | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Discovery of potent and selective CDK2 inhibitors | nih.govmdpi.com |

| 3-carbonyl-5-phenyl-1H-pyrazoles | BRAF V600E, CRAF | Design of selective inhibitors for melanoma | nih.gov |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | MEK | Synthesis and evaluation as MEK inhibitors | nih.gov |

Disruption of Microtubule Dynamics (Tubulin Polymerization Inhibition)

Microtubules are dynamic polymers essential for cell division, and their disruption is a proven anticancer strategy. researchgate.net Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization. These compounds can interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govnih.gov Some indenopyrazole derivatives, for instance, have been shown to be potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. researchgate.net The ability of pyrazole hybrids to inhibit tubulin polymerization highlights another significant mechanism of their anticancer action. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest at Specific Phases

A common outcome of the anticancer activity of pyrazole derivatives is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle at specific checkpoints.

Apoptosis: Pyrazole compounds can trigger apoptosis through various mechanisms. One studied example involves a pyrazole derivative that induces apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov The activation of caspases, which are key executioners of apoptosis, is a frequent observation in cells treated with cytotoxic pyrazole derivatives. nih.gov

Cell Cycle Arrest: As a consequence of targeting protein kinases or microtubule dynamics, pyrazole derivatives often cause cancer cells to arrest at specific phases of the cell cycle. For example, pyrazole-based CDK2 inhibitors can cause arrest at the S and G2/M phases. nih.govmdpi.com Similarly, compounds that inhibit tubulin polymerization typically lead to a G2/M phase arrest. nih.gov A pyrazole derivative, PTA-1, has been shown to induce cell cycle arrest as part of its anticancer mechanism. nih.gov

Antimicrobial Action Mechanisms

The pyrazole nucleus is also a key structural motif in the development of new antimicrobial agents, with derivatives showing activity against a range of bacterial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity.

Gram-Positive Bacteria: Numerous studies have reported the efficacy of pyrazole compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. turkjps.org For example, a series of pyrazole-based sulfonamide derivatives showed selective antibacterial activity against B. subtilis. The introduction of a methoxy (B1213986) substituent on the pyrazole ring has been shown to influence activity against S. aureus and E. faecalis. turkjps.org

Gram-Negative Bacteria: While some pyrazole derivatives show limited activity against Gram-negative bacteria, others have been found to be effective. nih.gov For instance, one pyrazole derivative exhibited significant activity against Escherichia coli. nih.gov The development of pyrazole-thiazole hybrids has also yielded compounds with activity against both Gram-positive and Gram-negative strains. mdpi.com

Table 2: Examples of Antibacterial Activity of Pyrazole Derivatives

| Pyrazole Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

| Pyrazole-based sulfonamides | Active against B. subtilis | Inactive | |

| Pyrazoline derivatives | Active against S. aureus, E. faecalis | Moderate activity | turkjps.org |

| Pyrazole-4-carboxamide derivatives | - | Synergistic activity with colistin (B93849) against A. baumannii | medchemexpress.com |

| Pyrazole-thiazole hybrids | Good to moderate activity | Good to moderate activity | mdpi.com |

Inhibition of Bacterial Fatty Acid Synthesis Enzymes (e.g., FabH)

A promising target for novel antibacterial agents is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system. nih.govnih.gov The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial step of this pathway and has been identified as a target for pyrazole-based inhibitors. bioworld.com The discovery of pyrazol-benzimidazole amides as potent FabH inhibitors with broad-spectrum antibacterial activity underscores the potential of this mechanism for developing new antibiotics. bioworld.com

Antifungal Activity Against Pathogenic Fungi

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the direct antifungal activity of 4-(4-Methoxy-benzyloxy)-1H-pyrazole against pathogenic fungi. However, the broader class of pyrazole derivatives has been the subject of research for antifungal applications. For instance, studies on novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have shown that some of these related compounds exhibit antifungal activities against various mycotoxic strains, including Fusarium verticillioides, Aspergillus ochraceous, and Aspergillus flavus. nih.gov Similarly, other research has identified different pyrazole derivatives, such as compound 3b in one study, as effective agents against Aspergillus niger and Aspergillus flavus. nih.gov These findings highlight the potential of the pyrazole scaffold as a source of new antifungal agents, though specific testing on 4-(4-Methoxy-benzyloxy)-1H-pyrazole has not been reported.

Anti-inflammatory and Antioxidant Modulations

Modulation of Inflammatory Pathways

Specific studies detailing the modulation of inflammatory pathways by 4-(4-Methoxy-benzyloxy)-1H-pyrazole are not present in the available literature. Research into related pyrazole structures suggests potential mechanisms. For example, the related compound 1-(Benzyloxy)-4-iodo-1H-pyrazole is noted as a synthetic building block for potential anti-inflammatory agents, with a proposed, though not definitively proven, mechanism involving the modulation of cyclooxygenase (COX) enzymes that are key to inflammatory mediator production. This indicates a potential avenue for anti-inflammatory action within this chemical class, but direct evidence for 4-(4-Methoxy-benzyloxy)-1H-pyrazole is absent.

Antioxidant Potential via Free Radical Scavenging and Enzyme Inhibition (e.g., alpha-glucosidase)

Free Radical Scavenging: There is no direct research evaluating the free radical scavenging potential of 4-(4-Methoxy-benzyloxy)-1H-pyrazole. The antioxidant capacity of the pyrazole nucleus itself has been explored, with some studies indicating that the nitrogen atoms in the pyrazole ring can possess radical-scavenging ability. researchgate.net Other research on 4-Oxy/thio substituted-1H-pyrazol-5(4H)-ones demonstrated good scavenging activity in DPPH assays. silae.it These findings relate to the general pyrazole structure or different derivatives and cannot be directly attributed to 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

Enzyme Inhibition (alpha-glucosidase): No studies were found that specifically assess the alpha-glucosidase inhibitory activity of 4-(4-Methoxy-benzyloxy)-1H-pyrazole. The pyrazole scaffold is, however, considered a promising template for developing alpha-glucosidase inhibitors to manage type 2 diabetes mellitus. nih.gov For example, a series of pyrazole-phthalazine hybrids were synthesized and showed significantly higher activity against yeast α-glucosidase than the standard drug, Acarbose, with one derivative, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, identified as a potent competitive inhibitor. researchgate.net This highlights the potential of the broader pyrazole class in this area, though specific data for the target compound is unavailable.

Neuropharmacological Mechanisms (e.g., Monoamine Oxidase-A and -B Inhibition)

There is no available scientific literature describing the neuropharmacological mechanisms of 4-(4-Methoxy-benzyloxy)-1H-pyrazole, specifically concerning its potential as a monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B) inhibitor. Research into other pyrazole-based structures, such as halogenated pyrazolines, has revealed potent and selective MAO-B inhibition, suggesting that the pyrazole scaffold can be adapted for this target. nih.gov These studies have identified certain derivatives as reversible and competitive inhibitors of MAO-B, which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov However, this research does not include the specific compound 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

Role in Advanced Chemical Synthesis and Materials Science

Pyrazole (B372694) Derivatives as Versatile Building Blocks in Organic Synthesis

Pyrazole derivatives are recognized as exceptionally versatile building blocks in organic synthesis due to their inherent reactivity and the ability to be readily functionalized. nih.govmdpi.com The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position. nih.gov Conversely, nucleophilic attacks are favored at the C3 and C5 positions. nih.gov This predictable reactivity allows for controlled and regioselective modifications.

The synthesis of the pyrazole core itself is highly adaptable, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.govmdpi.comacs.org This approach allows for the introduction of a wide variety of substituents onto the pyrazole ring from readily available starting materials. nih.gov For instance, the reaction of β-arylchalcones with hydrazine hydrate (B1144303) can yield 3,5-diaryl-1H-pyrazoles. nih.gov Another powerful method is the [3+2] cycloaddition reaction between an alkene or alkyne and a dipolar compound like a diazoalkane. mdpi.comnih.gov

The 4-methoxybenzyl (PMB) group, as seen in 4-(4-Methoxy-benzyloxy)-1H-pyrazole, often serves as a protecting group for the nitrogen atom of the pyrazole ring. clockss.org This protection strategy is crucial in multi-step syntheses, as it allows for chemical modifications at other positions of the molecule without affecting the pyrazole nitrogen. The PMB group is advantageous because it is stable under various reaction conditions but can be removed selectively under mild acidic conditions, such as with trifluoroacetic acid, to yield the N-unsubstituted pyrazole. clockss.org

The utility of pyrazoles as synthetic intermediates is further highlighted by their use in constructing more complex heterocyclic systems, such as pyrazolopyridines, pyrazolopyrimidines, and imidazole (B134444) pyrazoles. clockss.orgscirp.org

Table 1: Synthetic Methods for Pyrazole Derivatives

| Method | Reactants | Product Type | Key Features |

|---|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl compounds and hydrazines | Polysubstituted pyrazoles | High versatility, readily available starting materials. nih.govacs.org |

| [3+2] Cycloaddition | Alkenes/Alkynes and diazo compounds | Functionalized pyrazoles | High regioselectivity. mdpi.comnih.gov |

| From α,β-Unsaturated Ketones | Chalcones and hydrazine hydrate | Diaryl-1H-pyrazoles | Access to specific substitution patterns. nih.gov |

| One-Pot Reactions | Terminal alkynes, aromatic aldehydes, iodine, and hydrazines | 1,3,5-Trisubstituted pyrazoles | Good yields and high regioselectivity. nih.gov |

Applications in Ligand Design for Coordination Chemistry

The pyrazole nucleus is a prominent structural motif in the design of ligands for coordination chemistry. researchgate.netresearchgate.net The presence of two nitrogen atoms—one pyrrole-type (N-H) and one pyridine-type (sp2-hybridized)—allows pyrazoles to coordinate to metal ions in various modes. They can act as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands, facilitating the formation of polynuclear metal complexes. researchgate.net

The versatility of pyrazole-based ligands is enhanced by the ease with which functional groups can be introduced onto the pyrazole ring. These substituents can modulate the steric and electronic properties of the ligand, thereby fine-tuning the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net For example, acylpyrazolones, which are β-diketones containing a pyrazole moiety, are effective chelating agents for a variety of metal ions. researchgate.net

Pyrazoles have been incorporated into a wide array of polydentate ligands, which are crucial for creating stable metal complexes with specific coordination geometries. researchgate.netresearchgate.net These complexes have found applications in diverse areas, including bioinorganic chemistry, where they serve as models for metalloenzymes, and in catalysis. researchgate.netnih.gov Transition metal complexes containing pyrazole-derived ligands have demonstrated rich coordination chemistry and are utilized in reactions such as polymerization, oxidation, and coupling reactions. researchgate.net

Development of Fluorescent Materials and Dyes

While the parent pyrazole ring itself is not fluorescent, appropriately substituted pyrazole derivatives can exhibit remarkable photophysical properties, including high fluorescence quantum yields and significant Stokes shifts. rsc.orgnih.gov This has led to their extensive use in the development of fluorescent materials and dyes for a range of applications. nih.govresearchgate.net

The fluorescence of pyrazole derivatives is highly dependent on the nature and position of the substituents on the ring. The introduction of aromatic or heteroaromatic groups can create extended π-conjugated systems, which are essential for fluorescence. mdpi.com The synthetic versatility of pyrazoles allows for the systematic tuning of their emission properties, such as color and intensity, by altering these substituents. mdpi.combenthamdirect.com

Pyrazole-based fluorophores have been developed for various sensing applications. nih.govbenthamdirect.com Their ability to chelate metal ions makes them excellent candidates for fluorescent chemosensors, where a change in fluorescence intensity or wavelength signals the presence of a specific ion. nih.govnih.gov For instance, a pyridine (B92270)–pyrazole-based dye has been designed as a fluorescent chemodosimeter for the detection of Fe³⁺ ions with a very low limit of detection. nih.gov Furthermore, pyrazole derivatives have been integrated into materials for bioimaging, leveraging their good membrane permeability and biocompatibility. rsc.orgnih.gov

Table 2: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

| Derivative Type | Key Structural Feature | Emission Characteristics | Application |

|---|---|---|---|

| Pyrazolylpyrene | Pyrene fused with a pyrazole ring | Bright fluorescence | Optoelectronics, biological probes. mdpi.com |

| 1,3,4,5-Tetrasubstituted Pyrazoles | Multiple aryl/alkyl substituents | Highly fluorescent | Fluorescent dyes. mdpi.com |

| Pyridine-Pyrazole Dyes | Pyridine and pyrazole moieties | Colorimetric and fluorescent response to ions | Chemosensors for metal ions. nih.gov |

| Fused Pyrazoles | Planar, π-extended structures | Tunable photophysical properties | Solvatochromic probes, electroluminescent compounds. nih.gov |

Integration of Pyrazoles in Agrochemical Research and Development

The pyrazole scaffold is a key component in a significant number of commercial agrochemicals, including herbicides, fungicides, and insecticides. clockss.orgresearchgate.net The biological activity of these compounds is often attributed to the specific substitution patterns on the pyrazole ring, which allows for targeted interaction with biological pathways in pests and weeds. clockss.org

Herbicides: Several classes of pyrazole-based herbicides have been developed. One major class inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org These herbicides, such as pyrasulfotole (B166964) and topramezone, typically feature a 4-benzoyl-1-methylpyrazole structure. clockss.org Another class of pyrazole herbicides acts by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), leading to membrane disruption in susceptible plants. Pyraflufen-ethyl is a commercial example of this class. clockss.org

Fungicides: Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. This class includes highly effective fungicides like bixafen, penthiopyrad, and fluxapyroxad. The specific substituents on the pyrazole and carboxamide moieties are crucial for their fungicidal potency and spectrum of activity.

Insecticides: In the realm of insecticides, pyrazole derivatives have also made a significant impact. Fipronil, a broad-spectrum insecticide, belongs to the phenylpyrazole class. It acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. nih.gov Other pyrazole-based insecticides function as sodium channel blockers or have different modes of action, highlighting the versatility of this chemical scaffold in pest management. clockss.org

The compound 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole serves as a key intermediate in the synthesis of pesticides and fungicides, demonstrating the direct application of functionalized pyrazoles in creating bioactive agrochemical molecules. jindunchemistry.com

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is moving towards greener and more environmentally friendly methods. researchgate.net Traditional synthetic routes are being replaced by innovative techniques that are not only efficient and high-yielding but also atom-economical and operationally simple. nih.gov

Key advancements in this area include:

Green Chemistry Approaches: There is a significant shift towards the use of green solvents like water, microwave irradiation, and ultrasound-assisted synthesis. researchgate.netnih.gov These methods reduce the reliance on hazardous reagents and solvents, aligning with the principles of sustainable chemistry. researchgate.netnih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are also gaining prominence for their efficiency and environmental benefits. researchgate.net

Novel Catalytic Systems: Researchers are exploring the use of recyclable and heterogeneous catalysts, such as magnetic nano-catalysts and metal-oxo clusters, to improve reaction efficiency and facilitate catalyst recovery and reuse. researchgate.netmdpi.com Lewis acid-based ionic liquids and copper(II) oxide in zirconium dioxide are also being investigated for the chemoselective preparation of pyrazoles. ias.ac.in

These sustainable methodologies are crucial for the future of pyrazole synthesis, offering pathways to produce these valuable compounds with minimal environmental impact. jetir.org

Synergistic Integration of Computational and Experimental Approaches in Pyrazole Research

The convergence of computational and experimental techniques is revolutionizing pyrazole research, accelerating the discovery and optimization of new drug candidates. researchgate.net This synergistic approach allows for a more rational and targeted design of pyrazole-based compounds.

Computational Drug Design: Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of pyrazole derivatives and to understand their interactions with biological targets. researchgate.netnih.gov For instance, a recent study utilized a combination of combinatorial chemistry, molecular docking, and deep learning to design and evaluate novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) is being used to investigate the electronic properties and intermolecular interactions of pyrazole derivatives, providing insights into their reactivity and binding mechanisms. researchgate.net

Molecular Dynamics Simulations: These simulations help to examine the stability and interaction characteristics of pyrazole derivatives with their biological targets over time, offering a more dynamic understanding of their behavior. researchgate.net

This integrated approach, combining the predictive power of computational methods with the empirical validation of experimental work, provides a powerful framework for the development of novel therapeutics. nih.govresearchgate.net

Discovery of Undiscovered Biological Targets and Polypharmacological Applications

While pyrazoles are well-known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the search for new biological targets and applications continues. researchgate.netnih.govnih.gov

Expanding Therapeutic Areas: Researchers are investigating the potential of pyrazole derivatives in treating a broader range of diseases. For example, there is growing interest in their application for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Polypharmacology: The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction. The diverse pharmacological profile of pyrazoles makes them attractive candidates for the development of multi-target drugs, which could offer enhanced efficacy and reduced potential for drug resistance. mdpi.com

Synergistic Effects: Studies are exploring the synergistic effects of pyrazole derivatives when used in combination with existing drugs. For instance, certain pyrazoles have shown a synergistic effect with doxorubicin (B1662922) in treating claudin-low breast cancer. nih.gov

The exploration of new biological targets and the potential for polypharmacological applications will undoubtedly broaden the therapeutic utility of the pyrazole scaffold.

Rational Design and Development of Next-Generation Pyrazole-Based Scaffolds

The rational design of novel pyrazole-based scaffolds is a key focus for medicinal chemists, aiming to create compounds with enhanced potency, selectivity, and favorable drug-like properties. researchgate.netmdpi.com

Scaffold Modification and Decoration: Structure-activity relationship (SAR) studies are crucial in guiding the modification of the pyrazole core. researchgate.net By systematically altering substituents on the pyrazole ring, researchers can optimize the pharmacological activity of the resulting compounds. mdpi.com Techniques like scaffold hopping and decoration are used to enhance potency and selectivity. researchgate.net

Targeted Drug Development: A deeper understanding of the structure and function of biological targets allows for the rational design of pyrazole-based inhibitors with high specificity. rsc.org For example, pyrazole derivatives have been designed as potent inhibitors of protein kinases, which are key targets in cancer therapy. mdpi.com

Privileged Structures: The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and ability to serve as a versatile bioisosteric replacement, contributing to its frequent use in drug development. mdpi.com

The continuous effort in the rational design and development of new pyrazole scaffolds holds the promise of delivering the next generation of innovative medicines. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methoxy-benzyloxy)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : Utilize vicinal diaryl-substituted pyrazole synthesis protocols, such as General Procedure F (evidence 1, 3), which involves cyclocondensation of substituted hydrazides with ketones. For benzyloxy group introduction, a nucleophilic substitution or Mitsunobu reaction between 4-hydroxy-1H-pyrazole and 4-methoxybenzyl bromide may be employed.

- Optimization : Adjust solvent polarity (e.g., ethyl acetate/petroleum ether ratios in flash chromatography, as in evidence 3) and catalyst loading. Monitor reaction progress via TLC and optimize reflux time (e.g., 16–24 hours, evidence 9, 12). Typical yields range from 60–95% depending on substituent steric effects .

Q. How is the structure of 4-(4-Methoxy-benzyloxy)-1H-pyrazole confirmed using spectroscopic techniques?

- NMR Analysis :

- ¹H-NMR : Look for aromatic proton signals at δ 6.8–7.4 ppm (4-methoxybenzyloxy group) and pyrazole protons at δ 7.1–8.2 ppm (evidence 1, 3).

- ¹³C-NMR : Confirm methoxy (δ ~55 ppm) and benzyloxy quaternary carbons (δ ~160 ppm) (evidence 1).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical m/z (e.g., ~260–340 Da for related analogs, evidence 1, 3).

Advanced Research Questions

Q. How do electronic effects of the 4-methoxybenzyloxy group influence the reactivity of 1H-pyrazole derivatives?

- Mechanistic Insight : The electron-donating methoxy group stabilizes intermediates during electrophilic substitution, enhancing regioselectivity in further functionalization (e.g., halogenation or cross-coupling). DFT studies (evidence 18) on similar pyrazoles show that substituents alter HOMO-LUMO gaps, affecting reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole analogs?

- Case Study : Analogs with 3,4,5-trimethoxyphenyl groups (evidence 1–3) show varying antimicrobial activities due to steric hindrance or solubility differences. Use standardized assays (e.g., MIC testing, evidence 4) and control substituent lipophilicity via logP calculations to isolate structure-activity relationships .

Q. How can computational methods predict the pharmacokinetic properties of 4-(4-Methoxy-benzyloxy)-1H-pyrazole?

- In Silico Tools : Employ molecular docking (e.g., AutoDock Vina) to assess binding to target enzymes (e.g., carbonic anhydrase, evidence 19). ADMET prediction via SwissADME can estimate bioavailability, BBB penetration, and CYP450 interactions .

Experimental Design and Data Analysis

Q. What chromatographic techniques are optimal for purifying 4-(4-Methoxy-benzyloxy)-1H-pyrazole?

- Flash Chromatography : Use gradient elution with ethyl acetate/petroleum ether (1:1 to 9:1 ratios) for polar impurities (evidence 3, 9).

- HPLC : For high-purity batches (>98%), employ C18 columns with acetonitrile/water mobile phases (evidence 13).

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Protocol :

Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via UV-Vis (λmax ~270 nm) and LC-MS at 0, 24, 48, and 72 hours.

Identify degradation products using HRMS and assign structures via fragmentation patterns (evidence 13, 19).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.